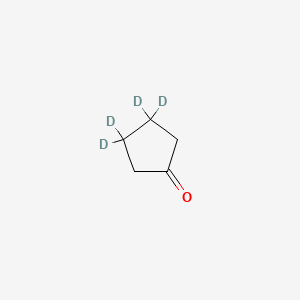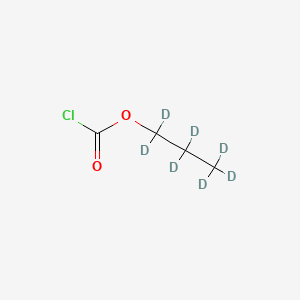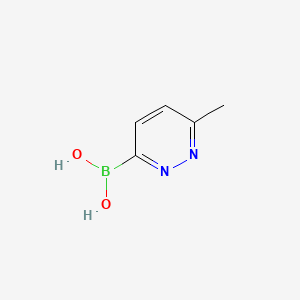![molecular formula C10H9BrFNO2 B570065 N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide CAS No. 1141886-90-9](/img/structure/B570065.png)
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide
Übersicht
Beschreibung
N-[4-(2-bromoacetyl)-3-fluorophenyl]acetamide (BFA) is an organic compound commonly used in scientific research. It is a synthetic molecule that has been used in various studies for its biochemical and physiological effects. BFA is a derivative of acetamide and can be synthesized using a variety of methods. BFA has been widely used in scientific research due to its ability to interact with various biological systems, its low toxicity, and its ability to be synthesized in the laboratory.
Wirkmechanismus
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is known to interact with various biological systems, including enzymes, receptors, and proteins. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is known to bind to various enzymes and receptors, which can lead to the inhibition of various biochemical pathways. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also known to interact with various proteins, which can lead to the activation or inhibition of various biochemical pathways.
Biochemische Und Physiologische Effekte
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been shown to have a variety of biochemical and physiological effects. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which can lead to the inhibition of various metabolic pathways. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has also been shown to bind to various receptors, which can lead to the activation or inhibition of various biochemical pathways. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has also been shown to interact with various proteins, which can lead to the activation or inhibition of various biochemical pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has a number of advantages for use in laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is relatively non-toxic, making it safe for use in laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also relatively easy to synthesize in the laboratory, making it convenient for use in laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also relatively stable, making it suitable for use in laboratory experiments.
However, N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide also has a number of limitations for use in laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is relatively expensive, making it cost-prohibitive for some laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also relatively unstable, making it difficult to store for long periods of time. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also relatively difficult to synthesize, making it time-consuming to prepare for laboratory experiments.
Zukünftige Richtungen
The future of N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research is promising. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in a variety of scientific research applications, and there are many potential future directions for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research.
One potential future direction for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research is the development of new drugs that utilize N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide as a target. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in drug development to study the effects of various drugs on biological systems, and there is potential to develop new drugs that can target N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide.
Another potential future direction for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research is the study of its effects on cancer cells. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in cancer research to study the effects of various drugs on cancer cells, and there is potential to develop new drugs that can target N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide in cancer cells.
A third potential future direction for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research is the development of new enzyme inhibitors that utilize N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide as a target. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in enzyme inhibition studies to study the effects of drugs on the activity of various enzymes, and there is potential to develop new enzyme inhibitors that can target N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide.
Finally, N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has potential to be used in a variety of other scientific research applications, such as drug delivery, gene therapy, and immunology. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has the potential to be used in a variety of scientific research applications, and there is potential to develop new applications for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide in the future.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in a variety of scientific research applications, including drug development, cancer research, and enzyme inhibition. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in drug development to study the effects of various drugs on biological systems. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has also been used in cancer research to study the effects of various drugs on cancer cells. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has also been used in enzyme inhibition studies to study the effects of drugs on the activity of various enzymes.
Eigenschaften
IUPAC Name |
N-[4-(2-bromoacetyl)-3-fluorophenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c1-6(14)13-7-2-3-8(9(12)4-7)10(15)5-11/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOMQQGADOPTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




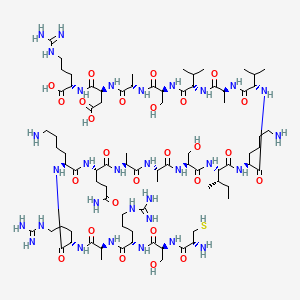

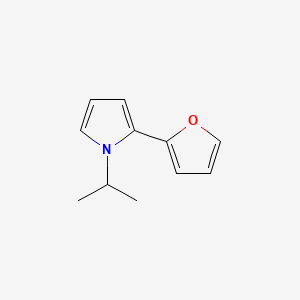
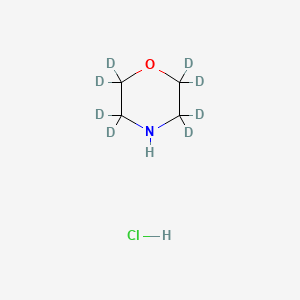
![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)
